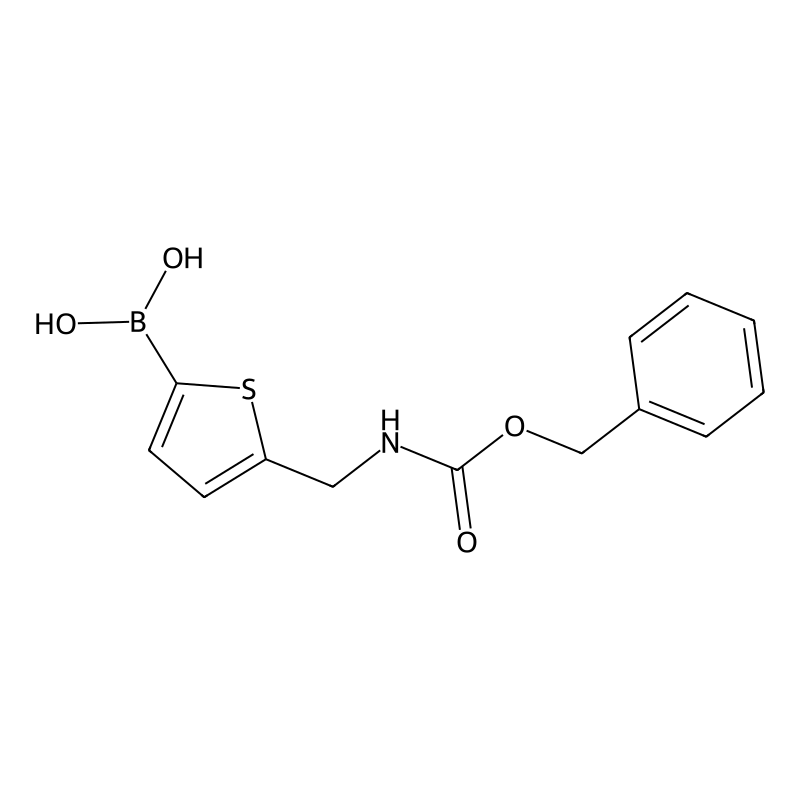

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of the boronic acid group suggests this molecule could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura couplings []. These reactions are powerful tools for creating carbon-carbon bonds, and the thiophene ring offers interesting aromatic properties for molecule design.

- Medicinal Chemistry: The combination of the boronic acid and the amine functionality creates a molecule with potential for further derivatization into drug candidates. The thiophene ring is also present in several bioactive molecules []. However, further research is needed to explore the specific therapeutic applications of (5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid.

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is a boronic acid derivative characterized by its unique structure, which includes a thiophene ring and a benzyloxycarbonylamino group. Its molecular formula is C13H14BNO4S, and it has a molecular weight of approximately 291.13 g/mol. This compound is notable for its application in various fields, particularly in medicinal chemistry and biochemistry, due to its ability to form reversible covalent bonds with diols, making it valuable in drug design and proteomics research .

- Formation of Boronate Esters: It can react with alcohols or polyols to form stable boronate esters, which are crucial for the development of boron-based reagents in organic synthesis.

- Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This is significant for synthesizing complex organic molecules .

- Acid-Base Reactions: The boronic acid moiety can also engage in acid-base reactions, affecting its solubility and reactivity under different pH conditions.

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid exhibits biological activity that makes it a candidate for further research in pharmaceutical applications. Its ability to interact with biological molecules through reversible covalent bonding allows it to function as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The compound's structural features may enhance its specificity and potency against target proteins .

The synthesis of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid can be achieved through several methods:

- Direct Boronation: The thiophene precursor can undergo direct boronation using boron reagents under appropriate conditions.

- Amine Coupling: The benzyloxycarbonylamino group can be introduced via coupling reactions involving amines and activated carboxylic acids.

- Functionalization of Thiophene: Functional groups can be added to the thiophene ring through electrophilic substitution reactions, followed by subsequent boronation steps .

This compound has several applications across different fields:

- Medicinal Chemistry: It serves as a building block for designing new pharmaceuticals that target specific biological pathways.

- Proteomics Research: Due to its ability to form stable complexes with diols, it is used in proteomic studies to analyze protein interactions and modifications.

- Organic Synthesis: It acts as a versatile reagent in organic synthesis, facilitating the creation of complex molecular architectures through cross-coupling reactions .

Interaction studies involving 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid focus on its binding affinity and specificity towards various biological targets. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinities between the compound and target proteins.

- Nuclear Magnetic Resonance (NMR): To elucidate the structural details of the interactions at the molecular level.

- Fluorescence Resonance Energy Transfer (FRET): To study dynamic interactions in live cell systems .

Similar Compounds

Several compounds share structural similarities with 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Methylbenzo[b]thiophene-2-boronic acid | C9H9BO2S | Simpler structure; used in organic synthesis. |

| 4-(Benzyloxy)phenylboronic acid | C13H13B O3 | Used in drug delivery systems; less complex than thiophene derivatives. |

| 3-Pyridinylboronic acid | C6H6B N O2 | Exhibits different biological activity; used in targeted therapies. |

The uniqueness of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid lies in its combination of a thiophene ring with a benzyloxycarbonylamino group, which enhances its potential applications in both medicinal chemistry and organic synthesis compared to other similar compounds .

The compound 5-((benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is systematically named 5-({[(benzyloxy)carbonyl]amino}methyl)-2-thienylboronic acid under IUPAC guidelines. Its molecular formula is C₁₃H₁₄BNO₄S, with a molecular weight of 291.14 g/mol. The CAS registry number assigned to this compound is 1150114-33-2, and its MDL identifier is MFCD11504846. Additional identifiers include the InChI key SQIAUEBFZXVDHP-UHFFFAOYSA-N and the European Community (EC) number 640-958-2.

Structural Elucidation and Key Functional Groups

The molecule features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with two critical substituents:

- A boronic acid group (-B(OH)₂) at the 2-position of the thiophene ring, which enables participation in Suzuki-Miyaura cross-coupling reactions.

- A benzyloxycarbonylaminomethyl group (-CH₂NHC(O)OCH₂C₆H₅) at the 5-position, which introduces steric bulk and modulates solubility.

The thiophene ring adopts a planar configuration, while the boronic acid group forms trigonal planar geometry around the boron atom. The benzyloxycarbonyl (Cbz) group, a common amine-protecting moiety, contributes to the compound’s hydrophobicity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Thiophene ring | Aromatic heterocycle with sulfur at position 1 |

| Boronic acid group | -B(OH)₂ at position 2; facilitates cross-coupling reactions |

| Cbz-aminomethyl group | -CH₂NHC(O)OCH₂C₆H₅ at position 5; enhances steric and electronic properties |

The compound exhibits the molecular formula C13H14BNO4S with a molecular weight of 291.13 g/mol [1] [2] [3] [4] [5] [6]. The exact mass has been determined to be 291.074 g/mol [4]. The Chemical Abstracts Service (CAS) registry number is 1150114-33-2 [7] [1] [2] [3] [4] [5] [6], providing a unique identifier for this specific chemical entity.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name is 5-({[(benzyloxy)carbonyl]amino}methyl)-2-thienylboronic acid [2] [5] [8] [9]. The compound's structure can be represented by the InChI identifier: InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16) [2] [5] [8] [9], and the corresponding InChI Key: SQIAUEBFZXVDHP-UHFFFAOYSA-N [2] [5] [8] [9].

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1150114-33-2 | [7] [1] [2] [3] [4] [5] [6] |

| Molecular Formula | C13H14BNO4S | [7] [1] [2] [3] [4] [5] [6] |

| Molecular Weight | 291.13 g/mol | [1] [2] [3] [4] [5] [6] |

| Exact Mass | 291.074 g/mol | [4] |

| IUPAC Name | 5-({[(benzyloxy)carbonyl]amino}methyl)-2-thienylboronic acid | [2] [5] [8] [9] |

| MDL Number | MFCD11504846 | [2] [3] [5] [8] [9] |

Physical State and Appearance

The compound exists as a solid at room temperature [2] [5] [8] [9]. However, detailed information regarding its specific appearance, color, and crystal form is not comprehensively documented in the available literature sources. The compound is typically supplied with a purity of 95% [2] [3] [5] [6] [8] [9], indicating high chemical purity suitable for research and synthetic applications.

Thermal Properties

Comprehensive thermal property data for 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid remains limited in the current literature. Neither melting point nor boiling point values have been experimentally determined or reported for this specific compound. This absence of thermal data represents a significant gap in the physicochemical characterization of this molecule.

For comparative context, related thiophene boronic acids exhibit the following thermal characteristics:

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| Thiophene-2-boronic acid | 128-131 | Not available | [10] [11] |

| 5-Methylthiophene-2-boronic acid | 150 (decomposition) | Not available | [12] [13] |

| Benzo[b]thiophene-2-boronic acid | 260 | Not available | [14] [15] |

| 5-(Methoxycarbonyl)thiophene-2-boronic acid | Not available | 386.7±52.0 (Predicted) | [16] [17] |

Solubility Properties

Specific solubility data for 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid in various solvents has not been systematically investigated or reported in the available literature. This represents another significant gap in the physicochemical characterization of this compound.

Research on phenylboronic compounds indicates that boronic acids generally exhibit limited solubility in water [18]. For unsubstituted phenylboronic acid, the solubility is approximately 2 g/100 cm³ H2O at 20°C [18]. The presence of the benzyloxycarbonylamino substituent and the thiophene ring system in the target compound would likely further reduce its aqueous solubility compared to simpler boronic acids.

Related thiophene boronic acids demonstrate the following solubility characteristics:

| Compound | Solubility | Reference |

|---|---|---|

| Thiophene-2-boronic acid | Soluble in methanol | [10] |

| 5-Methylthiophene-2-boronic acid | Soluble in methanol | [12] |

| Benzo[b]thiophene-2-boronic acid | Soluble in tetrahydrofuran | [14] |

Chemical Reactivity and Behavior

The compound exhibits typical boronic acid reactivity patterns, including susceptibility to oxidative cleavage of the boron-carbon bond [18] [20] [21]. This characteristic makes it thermodynamically favorable for oxidation reactions, with significant driving forces for carbon-boron bond cleavage.

Protodeboronation susceptibility is expected to be moderate due to the stabilizing influence of the thiophene ring system [18] [20] [21]. The thiophene heterocycle provides some electronic stabilization to the boronic acid functionality, potentially reducing the tendency for protolytic cleavage under acidic or basic conditions.

The compound should demonstrate stability in neutral aqueous solutions but may undergo hydrolysis under strongly acidic or basic conditions [18] [20] [21]. The presence of the benzyloxycarbonylamino protecting group adds additional complexity to its chemical behavior and may influence its reactivity profile.

Spectroscopic Properties

Detailed spectroscopic characterization data for 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is not comprehensively available in the surveyed literature. This includes the absence of reported nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data specific to this compound.

The compound's MDL number MFCD11504846 [2] [3] [5] [8] [9] provides a unique identifier for database searches, but comprehensive spectroscopic databases do not contain detailed analytical data for this specific molecule.

Density and Other Physical Properties

Critical physical properties such as density, refractive index, and flash point have not been experimentally determined or reported for 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid. This absence of fundamental physicochemical data represents a significant limitation in the complete characterization of this compound.

Comparative Analysis with Related Compounds

To provide context for the properties of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid, a comparison with structurally related thiophene boronic acids reveals several important trends:

| Compound | Molecular Weight | Melting Point | Complexity |

|---|---|---|---|

| Thiophene-2-boronic acid | 127.95 g/mol | 128-131°C | Simple |

| 5-Methylthiophene-2-boronic acid | 141.98 g/mol | 150°C (dec.) | Moderate |

| 5-(Methoxycarbonyl)thiophene-2-boronic acid | 186.00 g/mol | Not available | Moderate |

| Target compound | 291.13 g/mol | Not available | Complex |

| Benzo[b]thiophene-2-boronic acid | 178.01 g/mol | 260°C | Moderate |

The target compound exhibits the highest molecular weight among these related structures, reflecting its complex substituent pattern. The absence of melting point data for the more complex derivatives suggests experimental challenges in their thermal characterization.

Research and Application Context

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid represents a specialized synthetic intermediate valuable for cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions [10] [18] [20] [21]. The benzyloxycarbonylamino group serves as a protecting group for the primary amine functionality, allowing for selective synthetic transformations.

The compound's unique structure combines the electron-rich thiophene heterocycle with the electron-deficient boronic acid functionality, creating opportunities for diverse chemical transformations. However, the limited availability of comprehensive physicochemical data represents a significant barrier to its broader utilization in research and industrial applications.